3a,4,5,6,7,7a-Hexahydrodimethyl-4,7-methano-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3a,4,5,6,7,7a-Hexahydrodimethyl-4,7-methano-1H-indene is a chemical compound with the molecular formula C12H18. It is a tricyclic hydrocarbon that features a unique structure, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a,4,5,6,7,7a-Hexahydrodimethyl-4,7-methano-1H-indene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the tricyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3a,4,5,6,7,7a-Hexahydrodimethyl-4,7-methano-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce more saturated hydrocarbons .
Scientific Research Applications
3a,4,5,6,7,7a-Hexahydrodimethyl-4,7-methano-1H-indene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3a,4,5,6,7,7a-Hexahydrodimethyl-4,7-methano-1H-indene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- Tricyclo[5.2.1.02,6]dec-3-ene : Another tricyclic hydrocarbon with comparable properties .
Dicyclopentadiene: A related compound with a similar tricyclic structure.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry .
Properties
CAS No. |
94021-64-4 |
---|---|
Molecular Formula |
C12H18 |
Molecular Weight |
162.27 g/mol |
IUPAC Name |
4,5-dimethyltricyclo[5.2.1.02,6]dec-3-ene |
InChI |
InChI=1S/C12H18/c1-7-5-11-9-3-4-10(6-9)12(11)8(7)2/h5,8-12H,3-4,6H2,1-2H3 |
InChI Key |
NZLYNLSQGCRMKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2C3CCC(C3)C2C=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.